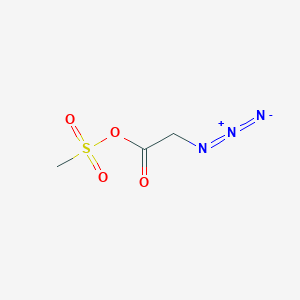

Azidoacetyl methanesulfonate

Descripción general

Descripción

Azidoacetyl methanesulfonate is a chemical compound with the formula C3H5N3O4S. It has a molecular weight of 179.1545 g/mol . The molecule contains a total of 15 bonds, including 10 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 positively charged N, and 1 sulfonate .

Molecular Structure Analysis

The molecular structure of Azidoacetyl methanesulfonate includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains 5 Hydrogen atoms, 3 Carbon atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . The 3D chemical structure image of Azidoacetyl methanesulfonate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis

Azidoacetyl methanesulfonate is likely to participate in reactions similar to other azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .Aplicaciones Científicas De Investigación

Enzyme Interaction : Methanesulfonyl fluoride, a compound related to Azidoacetyl methanesulfonate, interacts with acetylcholinesterase, an enzyme crucial for nerve function, indicating potential applications in neurological studies (Kitz & Wilson, 1963).

Microbial Metabolism : Methanesulfonic acid, closely related to Azidoacetyl methanesulfonate, is utilized by specific bacteria as a sulfur source, which is significant in understanding biogeochemical cycling of sulfur (Kelly & Murrell, 1999).

Antibacterial Activity : Sulfonamide derivatives of Methanesulfonicacid, similar to Azidoacetyl methanesulfonate, have shown significant antibacterial activities, indicating potential applications in developing new antibiotics (Özdemir et al., 2009).

Environmental Applications : Methanesulfonic acid, a chemical relative of Azidoacetyl methanesulfonate, is highlighted for its environmental benefits in various chemical processes, particularly in electrochemical applications (Gernon et al., 1999).

Immunomodulant and Cytoprotector Activity : Sulfonic acid azolide derivatives, which include structures akin to Azidoacetyl methanesulfonate, have been studied for their immunomodulant and cytoprotector activities, suggesting their use in cardiovascular therapies (Purygin et al., 2006).

Protein Hydrolysis : Methanesulfonic acid is utilized in protein hydrolysis for improved analytical techniques, such as HPLC-ICP-MS, indicating its utility in biochemical analysis (Wrobel et al., 2003).

Plant Mutation Studies : Ethyl methanesulfonate, a compound related to Azidoacetyl methanesulfonate, has been used for inducing mutations in plants, aiding in genetic research (McCallum et al., 2000).

Organic Synthesis : Methanesulfonic anhydride, a compound structurally similar to Azidoacetyl methanesulfonate, is used in Friedel-Crafts acylations, showcasing its utility in organic synthesis (Wilkinson, 2011).

Safety And Hazards

Propiedades

IUPAC Name |

methylsulfonyl 2-azidoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O4S/c1-11(8,9)10-3(7)2-5-6-4/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTKAAPWVXFAGIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azidoacetyl methanesulfonate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B2687294.png)

![N-[(1-Morpholin-4-ylcyclobutyl)methyl]furan-3-carboxamide](/img/structure/B2687298.png)

![N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2687309.png)

![N-[dimethyl(oxo)-lambda6-sulfanylidene]-2-hydroxyacetamide](/img/structure/B2687311.png)

![N-{[4-(dimethylamino)phenyl]methyl}-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2687312.png)

![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2687316.png)